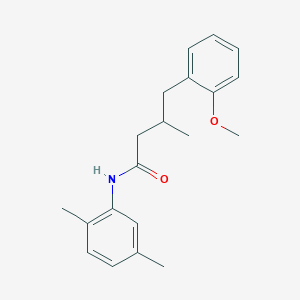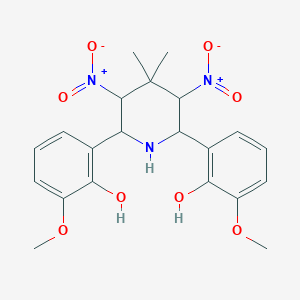![molecular formula C14H9BrN2O2S B5217663 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5217663.png)
5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BRD or BRD4 inhibitor due to its ability to selectively inhibit the activity of the bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in various cellular processes, including cell growth, differentiation, and apoptosis. The ability of BRD4 inhibitors to modulate gene expression has led to their potential use in various scientific research applications.
Mecanismo De Acción
5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione inhibitors selectively bind to the bromodomain of 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione, which prevents its interaction with acetylated histones and other transcriptional regulators. This results in the inhibition of 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione-mediated transcriptional activation and repression, leading to the modulation of gene expression. The mechanism of action of 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione inhibitors has been extensively studied, and various studies have shown that these compounds have potent anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione inhibitors have been shown to have various biochemical and physiological effects. These compounds have been shown to modulate gene expression, leading to the inhibition of cell growth and proliferation. 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione inhibitors have also been shown to induce apoptosis in cancer cells and reduce inflammation in various disease models. These compounds have been shown to have potent anti-cancer and anti-inflammatory effects, making them potential candidates for the development of new therapeutics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione inhibitors in lab experiments include their ability to selectively modulate gene expression and their potent anti-cancer and anti-inflammatory effects. These compounds have been extensively studied and have been shown to have a high degree of selectivity and specificity for 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione. However, the limitations of using 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione inhibitors include their potential toxicity and off-target effects. These compounds have been shown to have cytotoxic effects on normal cells, and their long-term effects on human health are still unknown.
Direcciones Futuras
There are numerous future directions for the use of 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione inhibitors in scientific research. These compounds have the potential to be developed into new therapeutics for the treatment of cancer, inflammation, and other diseases. Future studies will focus on improving the potency and selectivity of these compounds, as well as identifying new targets for their use. Additionally, the development of new synthetic methods for the production of 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione inhibitors will be an important area of research. Overall, the potential applications of 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione inhibitors in scientific research are vast, and continued research in this area will undoubtedly lead to new discoveries and advancements in medicine.
Métodos De Síntesis
The synthesis of 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione involves the condensation of 4-bromo-2-thiophenecarboxaldehyde and 3-phenyl-2,4-dioxoimidazolidine in the presence of a base catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to yield the final product. The synthesis of 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione inhibitors has been extensively studied, and various methods have been developed to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione inhibitors have been extensively studied for their potential applications in scientific research. These compounds have been shown to selectively inhibit the activity of 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione, which plays a critical role in various cellular processes. The ability of 5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione inhibitors to modulate gene expression has led to their potential use in various scientific research applications, including cancer research, immunology, and epigenetics.
Propiedades
IUPAC Name |
(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2S/c15-9-6-11(20-8-9)7-12-13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBMAMRLCQLYQZ-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CS3)Br)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=CS3)Br)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(benzylthio)methyl]-N-(3-bromophenyl)benzamide](/img/structure/B5217589.png)
![3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5217593.png)
![4-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl benzoate](/img/structure/B5217597.png)
![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5217604.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B5217620.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5217626.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)benzamide](/img/structure/B5217633.png)

![N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide](/img/structure/B5217645.png)

![3,4-dichloro-N-{2-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5217671.png)

![1-(3-acetylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5217676.png)
